3,3-Difluoropyrrolidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

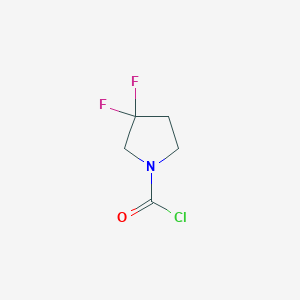

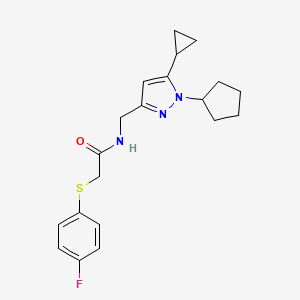

3,3-Difluoropyrrolidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1334512-01-4 . It has a molecular weight of 169.56 and its IUPAC name is 3,3-difluoropyrrolidine-1-carbonyl chloride .

Molecular Structure Analysis

The molecular structure of 3,3-Difluoropyrrolidine-1-carbonyl chloride can be represented by the InChI code: 1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 . This indicates that the molecule consists of a pyrrolidine ring with two fluorine atoms at the 3rd position and a carbonyl chloride group at the 1st position .Physical And Chemical Properties Analysis

3,3-Difluoropyrrolidine-1-carbonyl chloride has a molecular weight of 169.56 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Palladium-Catalyzed Trifluoromethylation : The trifluoromethyl group, similar to the difluoromethyl group in 3,3-Difluoropyrrolidine-1-carbonyl chloride, plays a crucial role in pharmaceutical and agrochemical compound design due to its ability to attract electron density and influence molecular interactions. The palladium-catalyzed trifluoromethylation of aryl chlorides under mild conditions allows the transformation of a wide range of substrates, showing its applicability in late-stage modifications of advanced intermediates (Cho et al., 2010).

Chemistry of Carbonyl Fluoride : Carbonyl fluoride, a compound related to 3,3-Difluoropyrrolidine-1-carbonyl chloride, is a versatile intermediate in organic fluorine compounds. Its reaction with various carbonyl compounds results in the formation of gem-difluorides, indicating its potential in creating fluorine-modified organic molecules (Fawcett et al., 1962).

Enantioselective Synthesis of β-Trifluoromethyl Alcohols : The incorporation of fluorine-containing motifs, such as the trifluoromethyl group, into drug candidates is a powerful tool in pharmaceutical research. The development of nickel-catalyzed asymmetric reductive cross-coupling trifluoroalkylation of acyl chlorides for the enantioselective synthesis of diverse α-trifluoromethylated ketones highlights the importance of fluorine-modified compounds in drug development (Bing‐Bing Wu et al., 2022).

Photoredox Catalysis in Fluoromethylation : The trifluoromethyl and difluoromethyl groups are important in pharmaceuticals and agrochemicals, and the development of new protocols for their incorporation into various molecular skeletons is a key area of research. Photoredox catalysis has emerged as a valuable tool for radical reactions in fluoromethylation, demonstrating the significance of these fluorinated motifs in synthetic organic chemistry (Koike & Akita, 2016).

Catalytic Fluoride-Rebound Mechanism : The unique borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) demonstrates a novel mechanism for the synthesis of trifluoromethylated compounds, which are prevalent in pharmaceuticals. This discovery opens up new avenues for the introduction of fluorine substituents, including radioactive isotopes, in drug development (Levin et al., 2017).

Propriétés

IUPAC Name |

3,3-difluoropyrrolidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2NO/c6-4(10)9-2-1-5(7,8)3-9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJAQWMLYMOSNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2702886.png)

![4-butyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2702887.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2702890.png)

amino]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B2702893.png)

![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)

![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)

![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)